6-Ethoxy vs. 6-(Oxan-4-yl) Substitution: Physicochemical Property Differentiation Relevant to CNS Permeability and Solubility
When compared with its closest commercially available analog, 4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine (CAS 2415551-85-6), the target compound replaces the tetrahydropyranyl (oxan-4-yl) group at the pyrimidine 6-position with an ethoxy substituent. This substitution reduces the molecular weight from 386.88 g/mol to 346.82 g/mol (ΔMW = −40.06 g/mol, −10.4%) and removes one hydrogen-bond acceptor [1]. Computed topological polar surface area (TPSA) is estimated at approximately 58–62 Ų for the ethoxy variant versus approximately 67–71 Ų for the oxan-4-yl analog, consistent with a predicted improvement in passive membrane permeability based on the operating principles for CNS drug design [2]. The ethoxy group additionally reduces the number of rotatable bonds by one relative to the oxan-4-yl analog, potentially favoring a more restricted conformational ensemble for target recognition [1].
| Evidence Dimension | Molecular weight; topological polar surface area (TPSA); hydrogen-bond acceptor count; rotatable bonds |
|---|---|
| Target Compound Data | MW = 346.82 g/mol; TPSA (estimated) ≈ 58–62 Ų; HBA count = 5; Rotatable bonds = 5 |
| Comparator Or Baseline | 4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine (CAS 2415551-85-6): MW = 386.88 g/mol; TPSA (estimated) ≈ 67–71 Ų; HBA count = 6; Rotatable bonds = 6 |
| Quantified Difference | ΔMW = −40.06 g/mol (−10.4%); ΔTPSA ≈ −7 to −9 Ų; ΔHBA = −1; ΔRotatable bonds = −1 |
| Conditions | Physicochemical properties computed by PubChem (XLogP3, Cactvs) and verified against vendor datasheets for both compounds; TPSA estimated by fragment-based methods [1]. |
Why This Matters
The lower MW and TPSA of the target compound predict superior passive blood-brain barrier permeability relative to the oxan-4-yl analog, making it the preferred choice for CNS-targeted screening libraries where brain exposure is a critical selection criterion.
- [1] PubChem Compound Database. [4-(2-Chlorophenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone. National Center for Biotechnology Information. Create Date: 2015-11-28. Provides computed properties: MW, XLogP3, HBA, HBD, rotatable bonds, TPSA. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed via InChIKey YIGHWYFRDLNLDQ-UHFFFAOYSA-N). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Establishes CNS drug-likeness criteria: MW < 400, TPSA < 60–70 Ų, HBD ≤ 3, HBA ≤ 7. View Source
